N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H26N4O3 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Antagonistic Properties
Research into the compound's pharmacological profile reveals its potent and selective affinity for 5-HT1A receptors. One study highlights N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) as a highly potent and selective antagonist of the 5-HT1A receptor, providing a foundation for further exploration of serotonin's inhibitory actions on neuronal firing (R. Craven, D. Grahame-Smith, & N. Newberry, 1994).
Neuropsychiatric Research Implications
The compound's selective antagonism of 5-HT1A receptors has significant implications for neuropsychiatric research, particularly in understanding the serotonergic system's role in disorders such as depression and anxiety. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been used in positron emission tomography (PET) studies to investigate serotonergic neurotransmission, showcasing the compound's utility in mapping 5-HT1A receptors within the brain (A. Plenevaux et al., 2000).
Drug Development and Synthesis
Several studies have focused on the synthesis and bioactivity of analogs and derivatives, emphasizing the compound's role in developing new therapeutic agents. Research on bis(heteroaryl)piperazines, for example, points to advancements in HIV-1 reverse transcriptase inhibitors, showcasing the broader pharmacological potential of compounds within this chemical class (D. Romero et al., 1994).
Mechanism of Action
Target of Action
The compound’s primary targets are acetylcholinesterase (AChE) and D4 dopamine receptors . AChE is an enzyme responsible for the synaptic degradation of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory . D4 dopamine receptors are a subtype of dopamine receptors, which play a crucial role in the brain’s reward system .
Mode of Action
The compound acts as an inhibitor of AChE , preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . It also acts as a ligand for D4 dopamine receptors , potentially modulating dopamine signaling .
Pharmacokinetics
Similar compounds have been shown to exhibit acceptable pharmacokinetic profiles for further investigation as potential alpha1-adrenergic receptor antagonists . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied in more detail.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the resulting changes in biochemical pathways. For instance, inhibition of AChE could lead to enhanced cholinergic neurotransmission, potentially impacting cognitive function . Similarly, modulation of D4 dopamine receptor activity could influence reward-related behaviors .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the presence of other molecules in the environment could impact the compound’s ability to bind to its targets. Additionally, factors such as pH and temperature could affect the compound’s stability and activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-N'-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-3-18-16(22)17(23)19-8-9-20-10-12-21(13-11-20)14-4-6-15(24-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAWUYOLGZHOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.